Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate
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Overview
Description
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is a compound that features a fluorosulfonyl group attached to an aniline moiety, which is further connected to a phenylprop-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate typically involves the reaction of 4-fluorosulfonylaniline with ethyl 3-phenylprop-2-enoate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding substituted products with amines or thiols.
Scientific Research Applications
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl fluoride: A compound with similar fluorosulfonyl functionality but different structural features.
Ethyl 4-(fluorosulfonyloxy)benzoate: Another ester with a fluorosulfonyl group, used in different applications.
Uniqueness
Ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate is unique due to its combination of a fluorosulfonyl group with an aniline and phenylprop-2-enoate ester. This unique structure imparts specific reactivity and properties that are valuable in various research and industrial applications.
Properties
CAS No. |
31241-72-2 |
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Molecular Formula |
C17H16FNO4S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 3-(4-fluorosulfonylanilino)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16FNO4S/c1-2-23-17(20)12-16(13-6-4-3-5-7-13)19-14-8-10-15(11-9-14)24(18,21)22/h3-12,19H,2H2,1H3 |
InChI Key |
GFSFCFPXSSPRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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